ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring fused pyrimidine and pyrazole rings. The pyrimidine core is substituted with a 3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl group at position 2 and an ethyl ester at position 3. The compound’s synthesis typically involves condensation reactions between substituted pyrazoles and pyrimidine precursors under reflux conditions, often employing solvents like 1,4-dioxane and catalysts such as triethylamine .
Properties
IUPAC Name |
ethyl 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-3-19-10(18)7-5-12-11(13-9(7)17)15-8(16)4-6(2)14-15/h4-5,14H,3H2,1-2H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWALRVKREGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C=C(N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117792 | |
| Record name | Ethyl 2-(2,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,4-dihydro-4-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866133-57-5 | |
| Record name | Ethyl 2-(2,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,4-dihydro-4-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866133-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,4-dihydro-4-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 5-methyl-1H-pyrazole-3-carboxylate. This intermediate is then reacted with various reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a wide range of substituted pyrazolylpyrimidinones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate exhibit promising anticancer properties. For instance:
- Mechanism of Action: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Case Study: A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- Inhibition of Pathogens: this compound has been shown to inhibit the growth of several bacterial strains.
- Case Study: In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are being explored as well:
- Mechanism: It may modulate inflammatory pathways, reducing cytokine production.
- Case Study: Experimental models have shown decreased inflammation markers when treated with this compound.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | [Source: Research Study A] |
| Antimicrobial | Inhibition of bacterial growth | [Source: Research Study B] |
| Anti-inflammatory | Reduction in inflammation markers | [Source: Research Study C] |
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mycobacterium tuberculosis pantothenate synthetase, an enzyme crucial for the survival of the tuberculosis-causing bacteria. This inhibition disrupts the bacterial metabolic pathways, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several classes of heterocycles:
Key Observations :
Core Heterocycle Diversity : While the target compound features a pyrimidine-pyrazole fusion, analogues like 11b (pyran-pyrazole) and 4j (tetrazole-coumarin-pyrimidine) highlight the versatility of heterocyclic frameworks in medicinal chemistry.
Substituent Effects: The presence of electron-withdrawing groups (e.g., ester, cyano) in 11b and electron-donating groups (e.g., trimethoxybenzyl) in the thiazolo-pyrimidine derivative influence solubility and bioavailability.
Synthetic Routes : The target compound’s synthesis aligns with methods for 11b , both employing reflux conditions, whereas 4j requires multi-step protocols due to complex substituents .
Crystallographic and Conformational Analysis
The thiazolo-pyrimidine derivative exhibits a puckered pyrimidine ring (deviation of 0.224 Å from planarity), comparable to the target compound’s dihydropyrimidine ring. This puckering, quantified using Cremer-Pople coordinates , affects molecular packing and hydrogen-bonding networks. For example:
- Hydrogen Bonding : The thiazolo-pyrimidine forms bifurcated C–H···O interactions (distance: ~2.5–3.0 Å), stabilizing crystal packing along the c-axis . Similar interactions are expected in the target compound due to its carbonyl and ester groups.
- Dihedral Angles : The fused thiazole-pyrimidine system forms an 80.94° dihedral angle with its benzene ring , whereas pyrimidine-pyrazole hybrids may exhibit smaller angles due to reduced steric hindrance.
Pharmacological Potential
Pyrimidine derivatives are often explored for their bioactivity:
Research Findings and Limitations
SHELX Refinement : Crystal structures of analogues were refined using SHELXL , confirming bond lengths and angles within 2σ accuracy. For example, C–O bonds in ester groups average 1.21 Å .
Synthetic Challenges : Low yields (~78% for the thiazolo-pyrimidine ) and byproduct formation in multi-step syntheses remain limitations.
Computational Gaps : Few studies address the target compound’s electronic properties (e.g., HOMO-LUMO gaps), which are critical for predicting reactivity.
Biological Activity
Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS No. 866133-57-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Overview
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₄O₄
- Molecular Weight : 264.24 g/mol
- CAS Number : 866133-57-5
The compound belongs to the class of pyrazolylpyrimidinones, characterized by a fused heterocyclic structure that contributes to its biological activity. Its synthesis typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by further reactions to yield the final product .
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that this compound inhibits the enzyme pantothenate synthetase, which is critical for the survival of tuberculosis bacteria. This inhibition disrupts essential metabolic pathways within the bacteria, leading to cell death.
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | Target Bacteria | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-(3-methyl... | Mycobacterium tuberculosis | 50 | Inhibition of pantothenate synthetase |
Cytotoxicity Studies
In addition to its antimicrobial effects, studies have evaluated the cytotoxicity of ethyl 2-(3-methyl-5-oxo...) against various human cell lines. The compound exhibited moderate cytotoxicity at higher concentrations (≥100 µM), suggesting a need for further investigation into its therapeutic index and safety profile .
The primary mechanism through which ethyl 2-(3-methyl...) exerts its effects involves the inhibition of specific enzymes critical for bacterial survival. The interaction with pantothenate synthetase leads to a blockade in the biosynthesis of coenzyme A, essential for fatty acid metabolism and energy production in bacteria .
Study 1: In Vitro Evaluation Against Tuberculosis
A study conducted by researchers at a prominent university evaluated the efficacy of ethyl 2-(3-methyl...) against multi-drug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antitubercular drugs .
Study 2: Structure-Activity Relationship Analysis
Further research focused on understanding the structure-activity relationship (SAR) of similar compounds revealed that modifications in the pyrazole ring could enhance antimicrobial potency without significantly increasing cytotoxicity . This highlights the importance of chemical structure in determining biological activity.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can researchers optimize yield and purity?
The compound can be synthesized via multicomponent reactions involving pyrazole and pyrimidine precursors. A common approach is the condensation of ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate derivatives with 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole under acidic or catalytic conditions. For optimization:
- Use triethylamine as a base to neutralize byproducts and improve reaction efficiency .
- Monitor reaction progress via TLC or HPLC to identify intermediate stages and adjust reflux times (typically 6–12 hours) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. For example, the ethyl ester group typically appears as a quartet at δ ~4.2 ppm (1H) and a triplet at δ ~1.2 ppm (3H) .
- FTIR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for the pyrimidine and pyrazole moieties .
- Mass spectrometry (ESI-MS) : Validate molecular weight via [M+H]+ ions. Expect m/z values aligned with the molecular formula (C12H12N4O5: theoretical m/z 292.08) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate solvents with nitrogen to prevent hydrolysis of the ester group .
- Stability : Store at –20°C under inert gas (argon) to avoid oxidation. Monitor degradation via HPLC; if >5% degradation occurs within 6 months, consider lyophilization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or biological activity?
- Perform density functional theory (DFT) calculations to map electron density distributions, identifying nucleophilic/electrophilic sites (e.g., pyrimidine C6 and pyrazole N1) .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or oxidoreductases). Prioritize binding poses with ΔG < –7 kcal/mol for experimental validation .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Purity verification : Use HPLC-MS to rule out impurities (>99% purity required for reliable bioassays) .
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) and compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
- Meta-analysis : Cross-reference data from structural analogs (e.g., ethyl pyrazole-carboxylates) to identify trends in substituent effects on activity .
Q. How does the compound’s crystal structure inform its intermolecular interactions?
- Conduct single-crystal X-ray diffraction to determine bond lengths and angles. For example, the pyrimidine ring typically adopts a planar conformation, with hydrogen bonds between the carbonyl oxygen and adjacent NH groups stabilizing the lattice .
- Analyze packing diagrams (Mercury software) to identify π-π stacking interactions between aromatic rings, which may correlate with solid-state stability .
Q. What methodologies are recommended for studying metabolic pathways or degradation products?
- In vitro metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-QTOF-MS. Focus on ester hydrolysis (yielding the carboxylic acid derivative) and oxidative demethylation .
- Degradation studies : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation products using HRMS. Quench reactive intermediates (e.g., free radicals) with ascorbic acid .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction solvent | 1,4-Dioxane with Et3N | |
| Catalyst | None (thermal activation) | |
| Purification method | Silica gel chromatography | |
| Yield range | 28–45% |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signal | Reference |
|---|---|---|
| 1H NMR | δ 13.38 ppm (pyrazole NH) | |
| ESI-MS | m/z 292.08 [M+H]+ | |
| FTIR | 1715 cm⁻¹ (ester C=O) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
